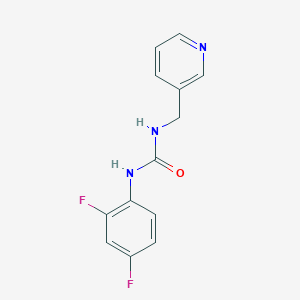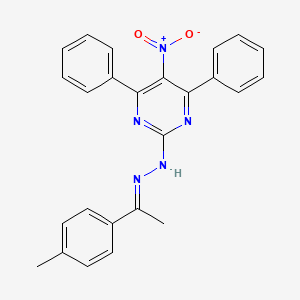
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone, commonly known as DDE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DDE is a derivative of the natural compound aporphine, which is found in various plant species.
Wirkmechanismus
The mechanism of action of DDE is not well understood. However, studies suggest that DDE may exert its effects by inhibiting various enzymes and signaling pathways in cells. DDE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. Additionally, DDE has been reported to inhibit the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects
DDE has been shown to exhibit various biochemical and physiological effects. Studies suggest that DDE may induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, DDE has been reported to exhibit anti-angiogenic properties, which may prevent the formation of new blood vessels in tumors. DDE has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DDE has several advantages and limitations for lab experiments. One of the major advantages of DDE is its potential to exhibit potent anticancer and antimicrobial properties. Additionally, DDE can be easily synthesized using a multi-step process. However, the use of DDE in lab experiments requires expertise in organic synthesis and the handling of hazardous chemicals. Additionally, the mechanism of action of DDE is not well understood, which may limit its applications in certain fields.
Zukünftige Richtungen
There are several future directions for the research on DDE. One of the potential future directions is to investigate the mechanism of action of DDE in more detail. Additionally, the potential applications of DDE in various fields, including pharmacology and environmental science, need to be explored further. Furthermore, the development of more efficient and safer methods for synthesizing DDE may facilitate its use in lab experiments. Finally, the potential side effects of DDE need to be investigated to ensure its safety for use in humans.
Synthesemethoden
DDE can be synthesized using a multi-step process involving the reaction of aporphine with various reagents. The synthesis of DDE involves the use of hazardous chemicals and requires expertise in organic synthesis. Therefore, it is crucial to follow safety protocols while synthesizing DDE.
Wissenschaftliche Forschungsanwendungen
DDE has potential applications in various fields, including pharmacology, biochemistry, and environmental science. DDE has been reported to exhibit anticancer, antifungal, and anti-inflammatory properties. Additionally, DDE has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-20-15-4-3-5-16(21-2)18(15)24-11-13(19)12-6-7-14-17(10-12)23-9-8-22-14/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCWVAAUHPDBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)


![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)



![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)
![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)

